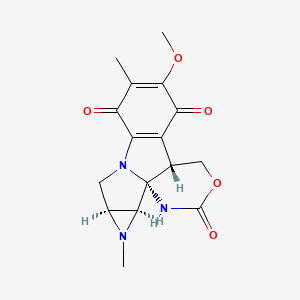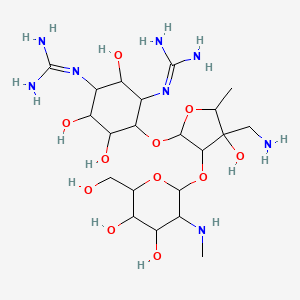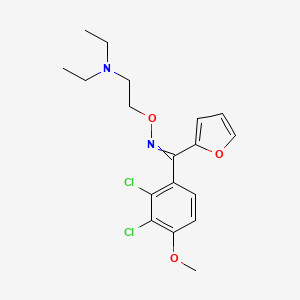
Meclizine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meclizine Hydrochloride is the hydrochloride salt form of meclizine, a synthetic piperazine with anti-emetic, sedative and histamine H1 antagonistic properties. Meclizine hydrochloride blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. Meclizine hydrochloride may exert its antiemetic effects by its anticholinergic actions or due to a direct effect on the medullary chemoreceptive trigger zone.
A histamine H1 antagonist used in the treatment of motion sickness, vertigo, and nausea during pregnancy and radiation sickness.
Scientific Research Applications
Formulation and Delivery Systems
- Meclizine hydrochloride has been formulated into medicated chewing gums, offering an alternative route for drug delivery. This formulation is beneficial for conditions like nausea, vomiting, and motion sickness, showcasing satisfactory drug release profiles (Vegada et al., 2019).
- Fast dissolving oral wafers containing meclizine hydrochloride have been developed. These wafers show quick disintegration and rapid drug release, making them suitable for immediate relief in conditions requiring fast onset of action (Kelodiya et al., 2021).
- Development of fast dissolving tablets using sublimation techniques has shown enhanced dissolution rates. This approach improves the drug release from oral tablets, offering a potential method for rapid onset treatments (Vemula & Vangala, 2014).
Analytical and Chemical Studies
- A bioanalytical chiral chromatographic technique along with docking studies has been used for the enantioselective separation of meclizine hydrochloride, enabling the study of its pharmacokinetic parameters in rabbits (Raikar et al., 2020).
- A stability-indicating RP-HPLC method has been developed for quantitative analysis of meclizine hydrochloride in tablet form, crucial for ensuring the stability and efficacy of the drug (Peraman et al., 2015).
Unconventional Applications
- Meclizine hydrochloride has been studied as a corrosion inhibitor for aluminium in acidic mediums, indicating its potential application in materials science (Bhat & Alva, 2011).
- There's research indicating the neuroprotective potential of meclizine in Parkinson's disease cell models. This is linked to its ability to enhance glycolysis and mitochondrial hyperpolarization (Hong et al., 2016).
properties
CAS RN |
36236-67-6 |
|---|---|
Product Name |
Meclizine hydrochloride |
Molecular Formula |
C25H28Cl2N2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |
InChI Key |
GJNMJOHYRWHJQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Other CAS RN |
410538-37-3 31884-77-2 1104-22-9 36236-67-6 |
Related CAS |
569-65-3 (Parent) |
synonyms |
Agyrax Antivert Bonamine Bonine Chiclida D Vert D-Vert Dihydrochloride, Meclizine DVert Histametizyn Hydrochloride, Meclizine Meclizine Meclizine Dihydrochloride Meclizine Hydrochloride Meclizine Monohydrochloride Meclozine Monohydrochloride, Meclizine Parachloramine Ru Vert M Ru-Vert-M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















